molecular formula C17H19N5O9S B155231 (2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 132406-95-2

(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B155231
CAS No.: 132406-95-2
M. Wt: 473.4 g/mol
InChI Key: RZQVEPSHNTZKSJ-PVQURJCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic compound with a unique structure that includes azido, nitro, acetamido, and thioglycerogalactonon-2-enoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid involves multiple steps. One common method includes the reaction of 4-nitrophenyl acetamide with sodium azide in a mixture of ethanol and water, followed by refluxing at 80°C for 24 hours . The crude product is then filtered and recrystallized from ethanol to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino

Properties

CAS No.

132406-95-2

Molecular Formula

C17H19N5O9S

Molecular Weight

473.4 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C17H19N5O9S/c1-7(23)19-14-10(24)5-12(17(27)28)31-16(14)15(26)11(25)6-32-13-3-2-8(20-21-18)4-9(13)22(29)30/h2-5,10-11,14-16,24-26H,6H2,1H3,(H,19,23)(H,27,28)/t10-,11+,14+,15+,16+/m0/s1/i2T,4T

InChI Key

RZQVEPSHNTZKSJ-PVQURJCJSA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O

Isomeric SMILES

[3H]C1=CC(=C(C(=C1N=[N+]=[N-])[3H])[N+](=O)[O-])SC[C@H]([C@H]([C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O

Key on ui other cas no.

132406-95-2

Synonyms

9-(4-azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid
9-PANP-Neu5Ac2en
9-S-(4-azido-3,5-3H-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thio-D-glycero-D-galacto-non-2-enoic acid

Origin of Product

United States

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